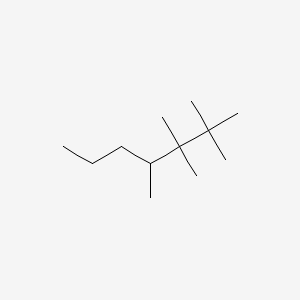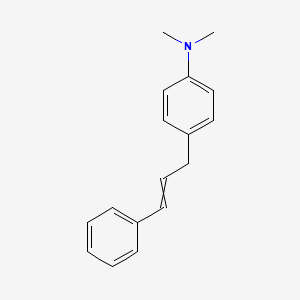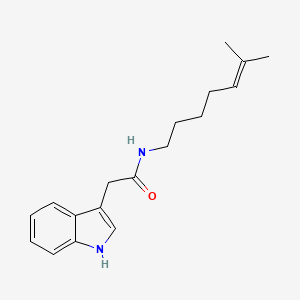
Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with heptyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Diheptyl 3-methylcyclohex-4-ene-1,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include modulation of inflammatory responses or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate
Uniqueness
Diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62174-69-0 |
|---|---|
Molecular Formula |
C23H40O4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
diheptyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H40O4/c1-4-6-8-10-12-17-26-22(24)20-16-14-15-19(3)21(20)23(25)27-18-13-11-9-7-5-2/h14-15,19-21H,4-13,16-18H2,1-3H3 |
InChI Key |
OASXFNYELVUZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B14548617.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14548619.png)


![4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14548642.png)

![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)
![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)
